molecular formula C59H111NO18 B3026320 N-TRicosanoyl ceramide trihexoside CAS No. 536745-84-3

N-TRicosanoyl ceramide trihexoside

Cat. No.: B3026320
CAS No.: 536745-84-3
M. Wt: 1122.5 g/mol
InChI Key: KNXYBODBPUDJGN-SLJKBHQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .

Mode of Action

The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .

Biochemical Pathways

The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .

Action Environment

It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .

Chemical Reactions Analysis

Types of Reactions: N-Tricosanoyl ceramide trihexoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:

These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYBODBPUDJGN-SLJKBHQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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